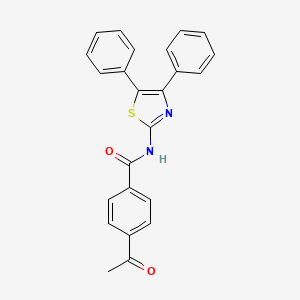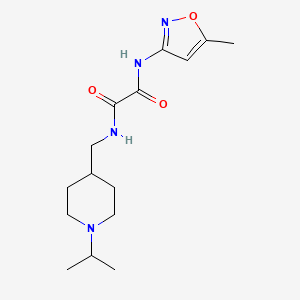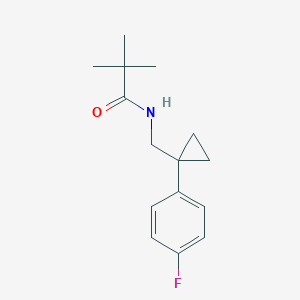
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, commonly known as FCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FCPA is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Aplicaciones Científicas De Investigación
1. Synthesis and Optimization Techniques
- A study on lithiation-fluoroacetylation of similar compounds outlines a key step in synthesizing inhibitors for HIV type 1 reverse transcriptase, using in situ monitoring methods like reaction calorimetry and spectroscopy for reaction optimization (Godany, Neuhold, & Hungerbühler, 2011).
2. Molecular Structure Analysis
- Research on a compound with a similar structure to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide reveals insights into the molecular structure, showing non-planarity and stabilization via intramolecular hydrogen bonding (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
3. Chemical Properties and Interactions
- Studies on the energetics of amides, like N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have been conducted to understand their enthalpies of formation, providing valuable information about strain and resonance effects in these compounds (Abboud et al., 1995).
4. Antimicrobial and Anticancer Potential
- Thiourea derivatives, which can be structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have shown potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
5. Radioligand Potential for Medical Imaging
- Novel compounds structurally similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).
6. Synthesis Methodologies
- A study demonstrates a rapid and high-yield synthetic method for a compound closely related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, highlighting efficient multi-step nucleophilic substitution reactions (Zhou et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide is currently unknown
Biochemical Pathways
It is anticipated that the metabolism of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide’s action are currently unknown
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLTZPOXSXDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

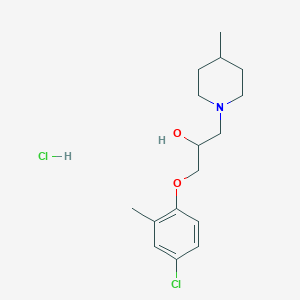
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)
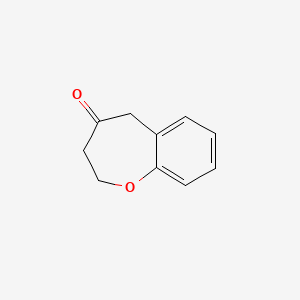
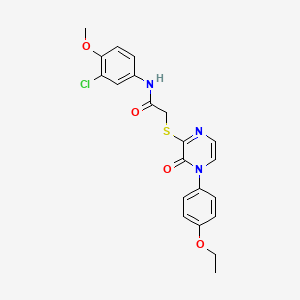
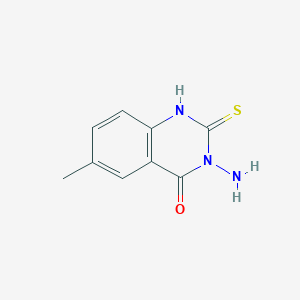
![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)
![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
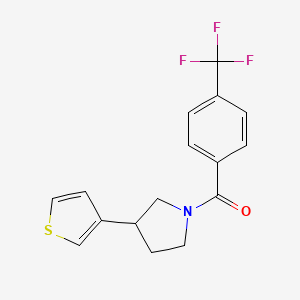
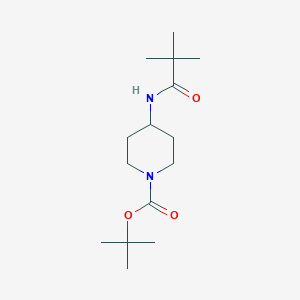
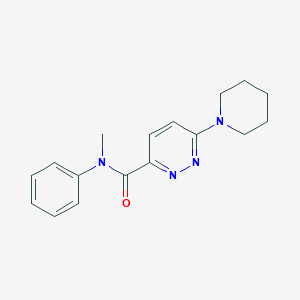
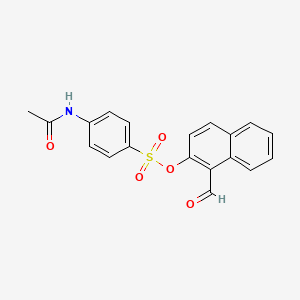
![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
